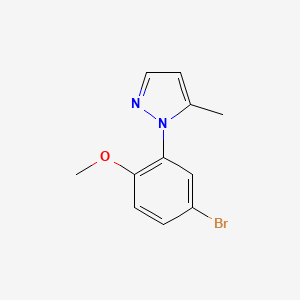

1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

1395896-56-6 |

|---|---|

Molecular Formula |

C11H11BrN2O |

Molecular Weight |

267.12 g/mol |

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)-5-methylpyrazole |

InChI |

InChI=1S/C11H11BrN2O/c1-8-5-6-13-14(8)10-7-9(12)3-4-11(10)15-2/h3-7H,1-2H3 |

InChI Key |

QDVHMIJQPMANOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NN1C2=C(C=CC(=C2)Br)OC |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Diketone Cyclocondensation

A foundational approach involves reacting 5-bromo-2-methoxyphenylhydrazine with a 1,3-diketone such as pentane-2,4-dione. The diketone’s methyl groups direct the formation of the 5-methyl substituent on the pyrazole ring. For example:

-

Synthesis of 5-bromo-2-methoxyphenylhydrazine :

-

Cyclocondensation :

Key Parameters :

Alkyne-Based Cyclization

Diethyl butynedioate, an alkyne ester, has been employed in pyrazole synthesis via reaction with methylhydrazine. Adapting this method:

-

Reaction of Diethyl Butynedioate with 5-Bromo-2-Methoxyphenylhydrazine :

Advantages :

-

Avoids harsh bromination conditions post-cyclization.

Bromination Methodologies

Introducing the bromine substituent at the 5-position of the phenyl ring is critical. Two primary strategies exist: pre-functionalization of the aromatic ring prior to pyrazole formation or late-stage bromination.

Pre-Functionalization of the Phenyl Ring

Starting with 2-methoxyphenylhydrazine, bromination is achieved using in or in .

Late-Stage Bromination

Brominating the pre-formed pyrazole derivative using tribromooxyphosphorus ():

-

Reaction Conditions :

Mechanistic Insight :

-

acts as a Lewis acid, facilitating electrophilic aromatic substitution at the electron-rich 5-position.

Functional Group Interconversion and Optimization

Methoxy Group Installation

The 2-methoxy group is introduced via:

Carboxylate Hydrolysis and Decarboxylation

Ethyl ester intermediates (e.g., from alkyne-based cyclization) are hydrolyzed using NaOH in ethanol, followed by acidification to yield carboxylic acids. Subsequent decarboxylation at 150–200°C removes the carboxyl group.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield | Advantages |

|---|---|---|---|---|

| Hydrazine-Diketone | 5-Bromo-2-methoxyphenylhydrazine | Cyclocondensation | 60–75% | High regioselectivity |

| Alkyne Cyclization | Diethyl butynedioate | Cyclization, decarboxylation | 50–65% | Avoids post-bromination |

| Late-Stage Bromination | Pre-formed pyrazole | Electrophilic substitution | 65–70% | Flexibility in timing bromination |

Mechanistic and Practical Considerations

Regiochemical Control

Chemical Reactions Analysis

1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

Coupling Reactions: The methoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Potential

Research indicates that pyrazole derivatives, including 1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole, possess significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth .

Enzyme Inhibition

This compound may serve as an inhibitor for various enzymes linked to metabolic disorders. For instance, pyrazole derivatives have been explored for their potential to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in metabolic syndrome conditions like type 2 diabetes and obesity .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles have been extensively studied. Compounds like this compound could potentially modulate inflammatory pathways, making them candidates for treating conditions such as arthritis or other inflammatory diseases .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of pyrazole derivatives against various viruses, including SARS-CoV-2. The structural characteristics of these compounds may enhance their ability to inhibit viral replication by targeting viral proteases or other critical proteins involved in the viral lifecycle .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique photophysical properties may allow it to be utilized in developing fluorescent markers or sensors for biological imaging applications .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial. The following table summarizes notable compounds and their unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole | Methoxy group on a different phenyl ring | Distinct electronic properties due to methoxy positioning |

| 3-Bromo-5-methylpyrazole | Bromine at position 3 instead of 5 | Different reactivity pattern due to bromine placement |

| 4-(2-Methoxyphenyl)-3-methylpyrazole | Methoxy group at position 2 | Potentially different biological activity profile |

This comparative analysis highlights how the substituent arrangement in this compound may confer distinct chemical and biological properties compared to related compounds.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural analogs of 1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole:

| Compound Name | Substituents/Modifications | Key Properties/Applications | Reference |

|---|---|---|---|

| 4-Bromo-1-methyl-5-(4-methylphenyl)-1H-pyrazole | Bromo at pyrazole C4; 4-methylphenyl at C5 | Molecular weight: 251.12 g/mol; Purity ≥95% | |

| 1-(4-Methoxy-2-(2-methylbenzyl)phenyl)-5-methyl-1H-pyrazole | Methoxy and methylbenzyl groups on phenyl ring | HR-MS: m/z 258.1738 (C16H22N2O+) | |

| 5-Bromo-1-(methoxymethyl)-1H-pyrazole | Methoxymethyl substituent on pyrazole N1 | SMILES: COCN1C(=CC=N1)Br; Collision properties studied | |

| 4-(5-Bromo-2-methoxyphenyl)-thiazol-2-ylmethanol (2g) | Thiazole core with bromo-methoxyphenyl and chlorophenyl groups | 89% yield; IR, NMR, and MS characterization |

Key Observations:

- Positional Isomerism: The placement of bromine (e.g., on phenyl vs. pyrazole rings) significantly alters electronic effects. For instance, bromine on the phenyl ring (as in the target compound) may enhance π-π stacking interactions compared to pyrazole-substituted analogs .

Halogen-Substituted Derivatives

highlights the impact of halogen size on bioactivity in isostructural chloro/bromo derivatives. For example:

- Chloro Analog: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibits antimicrobial activity .

Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight is estimated at ~295 g/mol (C11H10BrN2O), higher than simpler analogs like (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol (191.03 g/mol) due to the bulky phenyl group .

- Solubility: Methoxy groups improve aqueous solubility, whereas bromine and aromatic rings increase lipophilicity (logP ~3.5 predicted).

Biological Activity

1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole is a substituted pyrazole compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications based on recent studies and findings.

Chemical Structure and Synthesis

The compound features a unique structural arrangement with a bromine atom and a methoxy group on the phenyl ring, contributing to its reactivity and interaction with biological systems. The synthesis of this compound can be achieved through various methods, including:

- Condensation reactions involving arylhydrazines and appropriate carbonyl compounds.

- Suzuki coupling techniques that allow for regioselective pyrazole formation.

The efficiency of these synthetic approaches is crucial for producing derivatives that can be tested for biological activity.

Anticancer Properties

Pyrazole derivatives, including this compound, have been documented to exhibit significant anticancer activity. Studies indicate that pyrazoles can inhibit the growth of various cancer cell lines, including:

- Lung cancer

- Breast cancer (MDA-MB-231)

- Colorectal cancer

- Prostate cancer

For instance, one study reported that compounds with a similar pyrazole structure demonstrated antiproliferative effects against multiple cancer types in vitro and in vivo, suggesting their potential as effective anticancer agents .

Anti-inflammatory and Analgesic Effects

The compound also shows promise as an anti-inflammatory agent. Pyrazoles have been traditionally recognized for their anti-inflammatory properties, with some derivatives exhibiting activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that certain pyrazole derivatives can inhibit inflammatory pathways, thus reducing edema and pain in animal models .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Pyrazole compounds have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro studies have demonstrated that some derivatives possess strong antibacterial activity, highlighting their potential use in treating infections .

The biological activity of this compound is largely attributed to its interaction with specific biological targets such as enzymes and receptors. The presence of the bromine and methoxy groups enhances its binding affinity and selectivity towards these targets. Interaction studies typically utilize techniques such as:

- Molecular docking

- Enzyme inhibition assays

These methods are essential for elucidating the mechanisms underlying the compound's biological effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial. The following table summarizes key differences among selected pyrazole derivatives:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole | Methoxy group at position 4 | Anticancer activity |

| 3-Bromo-5-methylpyrazole | Bromine at position 3 | Antimicrobial effects |

| 4-(2-Methoxyphenyl)-3-methylpyrazole | Methoxy group at position 2 | Anti-inflammatory properties |

This comparative analysis highlights how variations in substituent positions can influence the biological profile of pyrazole derivatives.

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the bromine atom may lower electron density at the pyrazole ring, enhancing electrophilic substitution .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize activity data. Compare with experimental IC₅₀ values to validate models .

How does the crystal packing and hydrogen-bonding network of this compound influence its physicochemical properties, and what methodologies are used to analyze this?

Q. Advanced

- Crystallography : Use SHELX for structure refinement. The bromine and methoxy groups may participate in C–H∙∙∙Br or C–H∙∙∙O interactions, affecting solubility and melting point .

- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict stability and polymorphism .

What are the common impurities or byproducts formed during the synthesis of this compound, and how can they be identified and mitigated?

Q. Basic

- Byproducts : Uncyclized intermediates, regioisomers (e.g., 3-methyl instead of 5-methyl), or halogen exchange products.

- Identification : Use LC-MS to detect masses inconsistent with the target. For isomers, compare NMR splitting patterns (e.g., coupling constants in aromatic regions) .

- Mitigation : Optimize reaction time and stoichiometry. Use scavengers (e.g., silica gel) during workup .

What strategies are recommended for modifying the this compound scaffold to enhance target selectivity in enzyme inhibition studies?

Q. Advanced

- Substituent Variation : Replace bromine with bioisosteres (e.g., CF₃) or introduce electron-donating groups (e.g., -NH₂) at the 5-position to modulate electronic effects .

- Linker Optimization : Attach pharmacophores via cross-coupling (e.g., Sonogashira reaction) to improve binding to hydrophobic enzyme pockets .

- Protease Profiling : Screen against related enzymes (e.g., kinases vs. phosphatases) to identify selectivity drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.